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molecular formula C12H22O B1617421 8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol CAS No. 84681-92-5

8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol

Cat. No. B1617421
M. Wt: 182.3 g/mol
InChI Key: AKVDDUFUTRWZKY-UHFFFAOYSA-N
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Patent
US04582945

Procedure details

A solution of 178 g (1 mole) 5 in 1000 ml destilled methanole was mixed with 1 g Raney nickel and hydrogenated in an autoclave (20 bar/20° to 30° C.). After about 4 h the uptake of hydrogen was finished (2 equivalents H2). The reaction mixture was taken from the autoclave, filtered, evaporated and distilled. This resulted in 155 g (85%) of 7 in form of a colorless oil having a boiling point (1 mm) of 68° C. IR: 3500/3600 cm-1 (O--H).--NMR (CCl4): δ=0.88, s (1-, 5-CH2), 0.97, t, J=7 Hz (--CH2 --CH3), 1.45 ppm, br.s (6-, 7-CH2).--MS: m/e (%)=153 (100, M+ -29), 135 (56), 125 (20), 123 (20), 107 (71), 99 (20), 95 (45), 69 (46).C12H22O (M=182.30).
Name
5
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[C:9]([C:11]#[CH:12])([OH:10])[C:6]([CH3:13])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.[H][H]>[Ni]>[CH3:13][C:6]12[C:9]([CH2:11][CH3:12])([OH:10])[C:2]([CH3:1])([CH2:8][CH2:7]1)[CH2:3][CH2:4][CH2:5]2

Inputs

Step One
Name
5
Quantity
178 g
Type
reactant
Smiles
CC12CCCC(CC1)(C2(O)C#C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated in an autoclave (20 bar/20° to 30° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC12CCCC(CC1)(C2(O)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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